molecular formula C16H20ClNO3 B1213650 Evadol hydrochloride CAS No. 5934-19-0

Evadol hydrochloride

Cat. No.: B1213650
CAS No.: 5934-19-0
M. Wt: 309.79 g/mol
InChI Key: SBDJVBDJRLFVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evadol hydrochloride is an organic molecular entity.

Chemical Reactions Analysis

Functional Groups and Reactivity

Evadol hydrochloride’s molecular structure ([SMILES: COC1=CC=C(C=C1)C@HN.Cl](https://pubchem.ncbi.nlm.nih.gov/compound/91667740)[3]) features:

  • Secondary amine : Participates in acid-base reactions and salt formation.

  • Hydroxyl group : Susceptible to oxidation or esterification.

  • Methoxy groups : Electron-donating substituents that stabilize aromatic rings.

  • Hydrochloride salt : Enhances solubility in polar solvents.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:

C16H20ClNO3C16H19NO3+H++Cl\text{C}_{16}\text{H}_{20}\text{ClNO}_3\rightarrow \text{C}_{16}\text{H}_{19}\text{NO}_3^-+\text{H}^++\text{Cl}^-

This equilibrium underpins its solubility and bioavailability.

Oxidation of Hydroxyl Group

The benzylic hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), altering pharmacological activity:

R OHOxidizerR O\text{R OH}\xrightarrow{\text{Oxidizer}}\text{R O}

Hydrolysis of Methoxy Groups

Under acidic or alkaline conditions, methoxy groups may undergo demethylation to phenolic hydroxyl groups, though this is less common due to steric hindrance .

Stability and Degradation Pathways

Condition Reaction Outcome
Aqueous Solution Hydrolysis of amine-hydrochloride bondFree base formation, reduced potency
UV Exposure Photooxidation of aromatic ringsDegradation products with unknown toxicity
High Temperature Decomposition via cleavage of C-N bondsLoss of structural integrity

Stability studies highlight susceptibility to hydrolysis and thermal degradation, necessitating storage at controlled temperatures (2–8°C).

Analytical Characterization

Reaction products are validated using:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural changes (e.g., oxidation or demethylation).

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity post-reaction (≥98% purity standard).

Pharmacologically Relevant Interactions

This compound’s mu-opioid receptor agonism involves:

  • Receptor binding : Mediated by hydrogen bonding between the hydroxyl group and receptor residues.

  • Signal transduction : Inhibition of adenylate cyclase, reducing cAMP levels.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Evadol hydrochloride for experimental use?

  • Methodology : Synthesis typically involves nucleophilic substitution or salt formation with hydrochloric acid. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural validation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation. Stability testing under varying pH and temperature conditions is critical to ensure compound integrity .

Q. What are the recommended storage conditions for this compound to maintain stability in laboratory settings?

  • Methodology : Store in airtight containers at -20°C, protected from light and moisture. Conduct periodic stability assays using thermal gravimetric analysis (TGA) to detect decomposition. Avoid exposure to incompatible substances (e.g., strong oxidizers) and ensure compliance with OSHA storage guidelines to prevent degradation .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard for high sensitivity. Validate methods via calibration curves (linear range: 1–1000 ng/mL) and assess recovery rates (>85%) in plasma or tissue homogenates. Cross-validate results with UV-Vis spectroscopy for consistency .

Advanced Research Questions

Q. How can researchers design in vitro/in vivo models to evaluate the pharmacokinetic profile of this compound?

  • Methodology : For in vitro studies, employ Franz diffusion cells to assess release kinetics (e.g., zero-order vs. Higuchi models) . For in vivo testing, use rodent models with serial blood sampling to calculate AUC, Cmax, and t1/2. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens .

Q. What strategies resolve contradictions in reported toxicological data for this compound across studies?

  • Methodology : Conduct a meta-analysis with stringent inclusion criteria (e.g., standardized dosing, species-specific data). Perform sensitivity analyses to identify confounding variables (e.g., solvent choice, assay type). Validate findings using orthogonal methods, such as Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos .

Q. How can ecological toxicity risks of this compound be assessed in aquatic environments?

  • Methodology : Follow OECD Test Guideline 211 for Daphnia magna acute toxicity (EC50 determination). Measure biodegradation rates via OECD 301F and bioaccumulation potential using logP values. Mitigate risks by modeling predicted environmental concentrations (PEC) against PNEC (predicted no-effect concentration) .

Q. What experimental designs optimize formulation studies for this compound delivery systems?

  • Methodology : Apply factorial design (e.g., 2<sup>3</sup> designs) to evaluate variables like excipient ratios, particle size, and dissolution media. Analyze responses (e.g., disintegration time, dissolution efficiency) using ANOVA. Validate optimized formulations via accelerated stability testing (40°C/75% RH for 6 months) .

Q. Data Analysis & Validation

Q. How should researchers address missing data or outliers in this compound dose-response studies?

  • Methodology : Use multiple imputation techniques for missing data, validated via Rubin’s rules. For outliers, apply Grubbs’ test or Dixon’s Q-test. Document all exclusions transparently and conduct robustness checks using non-parametric methods (e.g., Kruskal-Wallis test) .

Q. What statistical frameworks are suitable for comparing this compound’s efficacy across heterogeneous datasets?

  • Methodology : Implement mixed-effects models to account for inter-study variability. Use Bayesian meta-regression to integrate prior evidence and adjust for covariates (e.g., dosage, administration route). Report effect sizes with 95% credible intervals and posterior predictive checks .

Q. Ethical & Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory workflows?

  • Methodology : Adopt OSHA-compliant PPE (gloves, lab coats, goggles) and conduct regular hazard assessments. Use fume hoods for powder handling and decontaminate spills with 70% ethanol. Train personnel using Safety Data Sheets (SDS) and maintain incident logs for audit trails .

Properties

CAS No.

5934-19-0

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

2-amino-1,2-bis(4-methoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C16H19NO3.ClH/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12;/h3-10,15-16,18H,17H2,1-2H3;1H

InChI Key

SBDJVBDJRLFVCL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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